N-(2-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(2-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine class This compound is characterized by its unique structure, which includes a fluorophenyl group, an isobutyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the benzothiadiazine core, followed by the introduction of the fluorophenyl and isobutyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- N-(2-bromophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Uniqueness
N-(2-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20FN3O3S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H20FN3O3S/c1-12(2)11-23-13(3)22-27(25,26)18-10-14(8-9-17(18)23)19(24)21-16-7-5-4-6-15(16)20/h4-10,12H,11H2,1-3H3,(H,21,24) |
InChI Key |
BHWZTGHYSFYALO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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